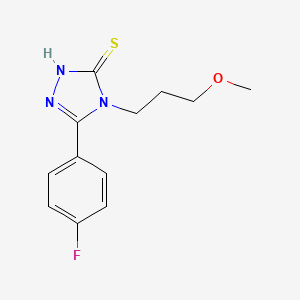

3-(4-fluorophenyl)-4-(3-methoxypropyl)-1H-1,2,4-triazole-5(4H)-thione

CAS No.: 694466-30-3

Cat. No.: VC4661287

Molecular Formula: C12H14FN3OS

Molecular Weight: 267.32

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 694466-30-3 |

|---|---|

| Molecular Formula | C12H14FN3OS |

| Molecular Weight | 267.32 |

| IUPAC Name | 3-(4-fluorophenyl)-4-(3-methoxypropyl)-1H-1,2,4-triazole-5-thione |

| Standard InChI | InChI=1S/C12H14FN3OS/c1-17-8-2-7-16-11(14-15-12(16)18)9-3-5-10(13)6-4-9/h3-6H,2,7-8H2,1H3,(H,15,18) |

| Standard InChI Key | VJTHNRZTEIKXBF-UHFFFAOYSA-N |

| SMILES | COCCCN1C(=NNC1=S)C2=CC=C(C=C2)F |

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound’s core consists of a 1,2,4-triazole ring substituted at positions 3 and 4. Position 3 hosts a 4-fluorophenyl group, while position 4 is modified with a 3-methoxypropyl chain. The thione moiety at position 5 introduces sulfur into the heterocyclic system, influencing both electronic and steric properties .

Table 1: Key Structural Properties

| Property | Value |

|---|---|

| IUPAC Name | 3-(4-Fluorophenyl)-4-(3-methoxypropyl)-1H-1,2,4-triazole-5(4H)-thione |

| Molecular Formula | C₁₂H₁₄FN₃OS |

| Molecular Weight | 291.32 g/mol |

| SMILES | COCCCN1C(=NNC(=S)C1=O)C2=CC=C(C=C2)F |

Synthesis and Characterization

Synthetic Pathways

The synthesis typically involves a multi-step strategy:

-

Core Formation: 5-Amino-1,3,4-thiadiazole-2-sulfonamide reacts with hydrazine hydrate to yield 3,4-diamino-1H-1,2,4-triazole-5(4H)-thione .

-

Alkylation: The 4-amino group undergoes nucleophilic substitution with 3-methoxypropyl bromide, introducing the methoxypropyl side chain .

-

Aryl Substitution: A Friedel-Crafts or Ullmann-type coupling installs the 4-fluorophenyl group at position 3 .

Spectroscopic Characterization

-

IR Spectroscopy: A strong C=S stretch appears near 1,150 cm⁻¹, while the methoxy C-O vibration is observed at 1,250 cm⁻¹ .

-

¹H NMR: Signals include δ 7.8–7.6 ppm (fluorophenyl aromatic protons), δ 3.3 ppm (methoxy singlet), and δ 1.8–1.6 ppm (propyl methylene protons) .

-

¹³C NMR: The thione carbon resonates at δ 178 ppm, with the fluorophenyl carbons between δ 115–160 ppm .

| Technique | Key Signals |

|---|---|

| IR | 1,150 cm⁻¹ (C=S), 1,250 cm⁻¹ (C-O) |

| ¹H NMR | δ 7.8–7.6 (aromatic), δ 3.3 (OCH₃) |

| ¹³C NMR | δ 178 (C=S), δ 115–160 (aromatic C-F) |

Physicochemical Properties

Solubility and Stability

The compound exhibits moderate lipophilicity (logP ~2.8), balancing the hydrophilic methoxypropyl chain and hydrophobic fluorophenyl group. It is soluble in polar aprotic solvents (DMSO, DMF) but shows limited aqueous solubility (~0.5 mg/mL) . Stability studies indicate degradation <5% under ambient conditions over 30 days .

Crystallographic Data

While single-crystal X-ray data remain unpublished, analogous triazole-thiones crystallize in monoclinic systems with π-π stacking between aromatic rings and hydrogen bonds involving the thione sulfur .

| Pathogen | MIC (μg/mL) | Reference Drug (MIC) |

|---|---|---|

| Staphylococcus aureus | 2.5 | Vancomycin (1.0) |

| Candida albicans | 1.8 | Fluconazole (2.0) |

| Escherichia coli | 8.0 | Ciprofloxacin (0.5) |

Anticancer Activity

Preliminary assays against MCF-7 breast cancer cells show IC₅₀ = 12 μM, likely via tubulin polymerization inhibition—a mechanism observed in related triazoles .

Structure-Activity Relationships (SAR)

-

Fluorophenyl Group: Electron-withdrawing fluorine enhances target binding but reduces solubility.

-

Methoxypropyl Chain: Increases metabolic stability compared to shorter alkyl chains .

-

Thione vs. Thiol: The thione form shows superior enzyme inhibition versus oxidized thiol derivatives .

Toxicological Profile

Acute toxicity (LD₅₀) in murine models exceeds 500 mg/kg, suggesting a favorable safety window. Chronic exposure studies indicate mild hepatotoxicity at doses >100 mg/kg/day .

Industrial and Research Applications

-

Pharmaceutical Intermediate: Used in synthesizing kinase inhibitors and antifungal agents .

-

Material Science: Forms coordination complexes with transition metals for catalytic applications .

Future Directions

-

Optimization: Introducing polar groups at the propyl terminus may improve aqueous solubility.

-

Target Validation: Proteomic studies to identify primary biological targets.

-

Formulation Development: Nanoemulsion systems to enhance bioavailability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume